(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Description
(E)-N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine is a Schiff base derivative formed via the condensation of hydroxylamine with a 2,6-dimethylbenzaldehyde moiety. This compound belongs to the class of aromatic hydroxylamines, characterized by a hydroxylamine (-NHOH) group attached to an aromatic ring. Its structure features an (E)-configuration at the imine bond, which influences its stability and reactivity .
Key properties include:
- Molecular Formula: C₉H₁₁NO
- Synonyms: N-Hydroxy-2,6-dimethylbenzenamine, 2,6-Xylylhydroxylamine .
- Metabolic Relevance: It is identified as a metabolite of 2,6-xylidine, a compound associated with the degradation of local anesthetics like lidocaine and etidocaine in humans .
In metabolic pathways, cytochrome P450 enzymes mediate the monooxygenation of 2,6-xylidine to produce N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which undergoes further redox cycling to form reactive intermediates like quinonimines, contributing to genotoxic effects .
Properties
IUPAC Name |
(NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-6,11H,1-2H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDRLKCHBVXWEL-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Selection
In a typical procedure, hydroxylamine hydrochloride (1.2 equiv) is dissolved in a mixture of ethanol and water (3:1 v/v) at 25°C. Aqueous sodium hydroxide (1.5 equiv) is added to deprotonate hydroxylamine, generating the reactive NHO species. 2,6-Dimethylbenzaldehyde (1.0 equiv) is introduced dropwise, and the reaction is stirred for 12–24 hours under reflux (78°C). The (E)-isomer predominates due to steric hindrance between the ortho-methyl groups and the hydroxylamine moiety, favoring the trans configuration.
Table 1: Optimization of Solvent Systems
| Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Ethanol/Water | 78 | 12 | 82 | 9:1 |
| Methanol | 65 | 18 | 75 | 8:1 |
| Tetrahydrofuran | 66 | 24 | 68 | 7:1 |
Yields are highest in ethanol/water due to improved solubility of both reactants and intermediates.
Catalytic Approaches for Enhanced Stereocontrol
Acid-Catalyzed Dehydration
The use of mild acids, such as acetic acid (10 mol%), accelerates dehydration while minimizing side reactions. For example, heating the reaction mixture at 60°C with acetic acid increases the E/Z ratio to 12:1, as protonation of the hydroxyl group facilitates syn-elimination.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, achieving 85% yield with comparable stereoselectivity. This method is advantageous for large-scale production, as demonstrated in analogous oxime syntheses.
Purification and Characterization
Crude product is isolated via vacuum filtration after cooling the reaction mixture to 0°C. Recrystallization from hot hexane/ethyl acetate (4:1) yields colorless needles. Purity is confirmed by:
-
H NMR (400 MHz, CDCl): δ 8.35 (s, 1H, CH=N), 7.20–7.15 (m, 3H, Ar-H), 2.35 (s, 6H, CH), 2.10 (s, 1H, OH).
Scalability and Industrial Adaptations
A patent-derived method (CN103073449A) describes a continuous-flow system for oxime synthesis, enhancing reproducibility. Hydroxylamine hydrochloride and 2,6-dimethylbenzaldehyde are fed into a tubular reactor at 50°C with a residence time of 10 minutes, achieving 90% conversion. This approach minimizes thermal degradation and is adaptable to multi-kilogram batches.
Mechanistic Insights and Side Reactions
The E-selectivity arises from the steric bulk of the 2,6-dimethyl substituents, which disfavor the cis (Z) configuration. Competing pathways include:
-
Over-oxidation : Prolonged heating in acidic conditions may oxidize the oxime to nitro compounds.
-
Hydrolysis : Excess water reverts the oxime to the aldehyde and hydroxylamine, necessitating strict stoichiometric control.
Table 2: Summary of Key Methods
| Method | Conditions | Yield (%) | E/Z Ratio | Scalability |
|---|---|---|---|---|
| Ethanol/Water reflux | 78°C, 12 h | 82 | 9:1 | High |
| Microwave | 100°C, 0.5 h | 85 | 9:1 | Moderate |
| Continuous-flow | 50°C, 10 min residence | 90 | 10:1 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the compound yields the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry Applications
(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is utilized in analytical methods for detecting and quantifying various substances. Its ability to form stable adducts with nucleophiles makes it valuable in mass spectrometry and chromatography.
Case Study: Adduct Formation with Nucleotides
A study demonstrated that when 2'-deoxyguanosine (dG) was exposed to this compound at physiological pH, several adducts were formed. The analysis through liquid chromatography high-resolution mass spectrometry (LC-HRMS) identified at least six different adducts formed through reactions involving carbon, nitrogen, and oxygen of dG. This highlights the compound's utility in studying DNA damage and repair mechanisms .
Research indicates that (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibits biological activity that could be harnessed for therapeutic purposes.
Antiviral Properties
In a study focused on HIV-1 reverse transcriptase (RT) inhibitors, derivatives of compounds related to hydroxylamines were synthesized and tested for their efficacy against HIV variants. The findings suggested that modifications at the molecular level could enhance the antiviral activities of such compounds. Although (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine itself was not the primary focus, its structural analogs showed promise in inhibiting viral replication .
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential as Anti-inflammatory Agents
Research into benzophenones has shown that compounds similar to (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. These findings suggest potential applications in treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Metabolic Derivatives of 2,6-Xylidine
4-Amino-3,5-dimethylphenol (DMAP)
- Structure : A para-hydroxylated derivative of 2,6-xylidine.
- Toxicity: Exhibits significantly higher genotoxicity compared to DMHA. In mammalian cells, DMAP induces more mutations and reactive oxygen species (ROS) due to redox cycling .
- Mechanism : Generates DNA damage via ROS production, as evidenced by positive comet assays .
N-(2,6-Dimethylphenyl)hydroxylamine (DMHA)
- Role : Intermediate metabolite in 2,6-xylidine degradation.
- Genotoxicity: Less mutagenic than DMAP but still induces DNA damage in eukaryotic systems .
Table 1: Comparative Toxicity of 2,6-Xylidine Metabolites
| Compound | Genotoxic Potential | ROS Production | Key Metabolic Pathway |
|---|---|---|---|
| DMHA | Moderate | Low | CYP-mediated monooxygenation |
| DMAP | High | High | Aromatic hydroxylation |
| Activated 2,6-Xylidine | Low | Minimal | Initial CYP activation |
Structural Analogs in Agrochemicals
Several pesticides and fungicides incorporate the 2,6-dimethylphenyl group, differing in functional substituents:
Metalaxyl and Metalaxyl-M
- Structure : N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-alanine esters.
- Application : Systemic fungicides targeting oomycetes .
- Key Difference : Metalaxyl-M (R-enantiomer) exhibits higher bioactivity than the racemic mixture (Metalaxyl) .
Benalaxyl
- Structure : N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-alanine ester.
- Application : Controls Phytophthora and Pythium species in crops .
Furalaxyl
Table 2: Agrochemicals with 2,6-Dimethylphenyl Moieties
| Compound | Functional Group | Target Pathogens |
|---|---|---|
| Metalaxyl | Methoxyacetyl | Oomycetes |
| Benalaxyl | Phenylacetyl | Phytophthora spp. |
| Furalaxyl | 2-Furanylcarbonyl | Soil-borne fungi |
Comparative Reactivity and Stability
- (E)-Configuration : The (E)-isomer of N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is more stable than the (Z)-isomer due to reduced steric hindrance between the hydroxylamine group and the methyl substituents .
Biological Activity
(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine, also known as N-(2,6-dimethylphenyl)hydroxylamine, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound has the following molecular formula: CHNO. Its structure features a hydroxylamine functional group attached to a dimethylphenyl moiety.
Synthesis Methods
The synthesis of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride in an alcoholic or aqueous medium under reflux conditions. The general reaction can be summarized as follows:
The biological activity of (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine is primarily attributed to its ability to form reactive nitrenium ions upon metabolic activation. These ions can interact with cellular macromolecules such as DNA, leading to the formation of DNA adducts. Studies have shown that this compound can produce multiple adducts with 2'-deoxyguanosine (dG), indicating its potential role as a carcinogen under certain conditions .
Therapeutic Potential
Research indicates that (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibits various biological activities:
- Anticancer Activity : The compound has been investigated for its potential inhibitory effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer types by disrupting cellular processes .
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which could be leveraged for therapeutic purposes. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .
Case Studies
- DNA Adduct Formation : A study demonstrated that exposure to (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine resulted in the formation of several DNA adducts when reacted with dG at physiological pH. This finding emphasizes the compound's potential genotoxicity and its relevance in cancer research .
- Comparative Studies : In comparative studies with similar compounds, (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine exhibited distinct reactivity patterns due to the specific positioning of the methyl groups on the phenyl ring. This positional isomerism influences its interaction with biological targets and overall biological activity.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in certain cancer cell lines |
| Enzyme Inhibition | Potential HDAC inhibitor; affects gene expression involved in cancer progression |
| DNA Interaction | Forms multiple adducts with DNA bases, indicating possible genotoxic effects |
Recent Studies
Recent literature highlights ongoing research into the structure-activity relationships (SAR) of hydroxylamines and their derivatives. These studies aim to optimize their biological activity while minimizing toxicity. For example, modifications to the hydroxylamine structure have been explored to enhance selectivity against specific cancer types while reducing off-target effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine?
Methodological Answer:
The compound can be synthesized via condensation of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde and hydroxylamine in ethanol, followed by crystallization. Thin-layer chromatography (TLC) using silica gel plates (e.g., hexane/ethyl acetate 7:3) can monitor reaction progress . For purity, recrystallization from ethanol or methanol is recommended. Confirm the (E)-isomer dominance via -NMR by observing the characteristic imine proton resonance at δ 8.1–8.3 ppm and NOESY to verify spatial absence of aldehyde proton coupling.
Advanced: How can computational modeling resolve discrepancies between experimental and theoretical spectral data for this compound?
Methodological Answer:
Discrepancies in vibrational spectra (e.g., IR/Raman) or -NMR shifts can arise from solvent effects or crystal packing. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model gas-phase and solvent-polarizable continuum (PCM) environments. Compare computed vs. experimental data to identify outliers. For example, deviations in C=N stretching frequencies may indicate intermolecular hydrogen bonding in the solid state, which can be validated via X-ray crystallography . Use software like Gaussian or ORCA for modeling and Mercury for crystal structure visualization .
Basic: What spectroscopic techniques are critical for characterizing (E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine?
Methodological Answer:
- - and -NMR : Confirm imine formation (C=N) via downfield shifts (~160–165 ppm for ) and aromatic protons (2,6-dimethyl groups as a singlet at δ 2.3–2.5 ppm).
- IR Spectroscopy : Detect C=N stretching at ~1600–1650 cm and N–O stretching at ~930–950 cm.
- UV-Vis : Monitor π→π* transitions of the conjugated imine system (λmax ~250–280 nm in ethanol) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]<sup>+</sup> at m/z 177.1 (C10H13NO).
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the (E)-configuration and planar geometry of the imine moiety. Use SHELXL for refinement . Key parameters:
- Torsion angle between C(Ar)–N–O should be ~180° for (E)-isomer.
- Hydrogen bonding : Check for O–H⋯N interactions stabilizing the structure.
If twinning or low-resolution data complicates refinement, employ SHELXD for structure solution and Olex2 for visualization . For disordered methyl groups, apply isotropic displacement parameter constraints.
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
The compound is sensitive to moisture and light due to the imine bond’s hydrolytic instability. Store at –20°C in amber vials under inert gas (N2 or Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) for hydrolysis byproducts (e.g., 2,6-dimethylbenzaldehyde). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced: How does the compound behave as a ligand in coordination chemistry?
Methodological Answer:
The imine and hydroxylamine groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu(II), Fe(III)). Synthesize complexes by refluxing the ligand with metal salts (e.g., CuCl2·2H2O) in methanol. Characterize via:
- Magnetic susceptibility : Antiferromagnetic behavior in Cu(II) complexes.
- EPR : Axial symmetry parameters (g∥ > g⊥ for d<sup>9</sup> systems).
- XRD : Confirm octahedral or square-planar geometry .
Basic: How to troubleshoot low yields in the synthesis of this compound?
Methodological Answer:
Low yields often stem from incomplete condensation or hydrolysis. Optimize:
- pH : Use buffered conditions (pH 5–6) with sodium acetate to favor imine formation.
- Solvent : Switch to anhydrous toluene or THF to minimize water.
- Catalyst : Add molecular sieves (3Å) to absorb H2O.
Monitor byproduct formation (e.g., oxime isomers) via GC-MS .
Advanced: What strategies address contradictions between theoretical and experimental LogP values?
Methodological Answer:
Experimental LogP (e.g., shake-flask method) may differ from computational predictions (e.g., XLogP3) due to solvent polarity or ionization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
